molecular formula C24H21NO5 B11086392 2-{4-[2-hydroxy-3-(2-methylphenoxy)propoxy]phenyl}-1H-isoindole-1,3(2H)-dione

2-{4-[2-hydroxy-3-(2-methylphenoxy)propoxy]phenyl}-1H-isoindole-1,3(2H)-dione

Cat. No.: B11086392
M. Wt: 403.4 g/mol
InChI Key: VWYGEWTXRCWFPZ-UHFFFAOYSA-N
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Description

2-{4-[2-hydroxy-3-(2-methylphenoxy)propoxy]phenyl}-1H-isoindole-1,3(2H)-dione is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines an isoindole core with a phenyl group linked through a propoxy bridge, which is further substituted with a hydroxy and a methylphenoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[2-hydroxy-3-(2-methylphenoxy)propoxy]phenyl}-1H-isoindole-1,3(2H)-dione typically involves multiple steps:

    Formation of the Isoindole Core: This can be achieved through the cyclization of phthalic anhydride with an appropriate amine.

    Attachment of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.

    Formation of the Propoxy Bridge: This involves the reaction of the phenyl group with an epoxide, such as glycidol, under basic conditions.

    Substitution with Hydroxy and Methylphenoxy Groups: The final step involves the substitution of the epoxide ring with hydroxy and methylphenoxy groups using appropriate nucleophiles.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The carbonyl groups in the isoindole core can be reduced to alcohols using reducing agents like sodium borohydride.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide), and acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in metal-catalyzed reactions due to its ability to coordinate with metal centers.

    Material Science: It can be incorporated into polymers to enhance their mechanical and thermal properties.

Biology

    Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes due to its structural similarity to natural substrates.

    Drug Development: Its unique structure makes it a candidate for the development of new pharmaceuticals.

Medicine

    Anticancer Research: Preliminary studies suggest that the compound may have anticancer properties by inducing apoptosis in cancer cells.

    Antimicrobial Agents: It has shown potential as an antimicrobial agent against various bacterial strains.

Industry

    Coatings: The compound can be used in the formulation of high-performance coatings due to its stability and resistance to degradation.

    Electronics: It can be used in the production of organic semiconductors for electronic devices.

Mechanism of Action

The mechanism by which 2-{4-[2-hydroxy-3-(2-methylphenoxy)propoxy]phenyl}-1H-isoindole-1,3(2H)-dione exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and phenoxy groups allow it to form hydrogen bonds and hydrophobic interactions with these targets, thereby modulating their activity. In the case of enzyme inhibition, the compound may bind to the active site of the enzyme, preventing the natural substrate from accessing it.

Comparison with Similar Compounds

Similar Compounds

  • 2-{4-[2-hydroxy-3-(2-chlorophenoxy)propoxy]phenyl}-1H-isoindole-1,3(2H)-dione
  • 2-{4-[2-hydroxy-3-(2-fluorophenoxy)propoxy]phenyl}-1H-isoindole-1,3(2H)-dione

Uniqueness

Compared to these similar compounds, 2-{4-[2-hydroxy-3-(2-methylphenoxy)propoxy]phenyl}-1H-isoindole-1,3(2H)-dione is unique due to the presence of the methyl group on the phenoxy ring

Properties

Molecular Formula

C24H21NO5

Molecular Weight

403.4 g/mol

IUPAC Name

2-[4-[2-hydroxy-3-(2-methylphenoxy)propoxy]phenyl]isoindole-1,3-dione

InChI

InChI=1S/C24H21NO5/c1-16-6-2-5-9-22(16)30-15-18(26)14-29-19-12-10-17(11-13-19)25-23(27)20-7-3-4-8-21(20)24(25)28/h2-13,18,26H,14-15H2,1H3

InChI Key

VWYGEWTXRCWFPZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCC(COC2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4C3=O)O

Origin of Product

United States

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